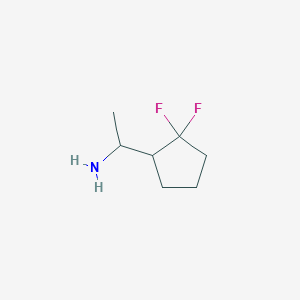
1-(2,2-Difluorocyclopentyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluorocyclopentyl)ethanamine is an organic compound with the molecular formula C7H13F2N It is characterized by the presence of a cyclopentyl ring substituted with two fluorine atoms and an ethanamine group
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluorocyclopentyl)ethanamine can be achieved through several routes. One common method involves the reaction of 2,2-difluoro-1-chloroethane with ammonia under high pressure and elevated temperatures . The reaction conditions typically range from 80°C to 200°C and pressures between 1000 to 18000 kPa. This method does not require the use of solvents, making it an efficient and environmentally friendly approach.
Analyse Chemischer Reaktionen
1-(2,2-Difluorocyclopentyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluorocyclopentyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluorocyclopentyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound for studying biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluorocyclopentyl)ethanamine can be compared with other similar compounds, such as:
2-(2,2-Difluorocyclopentyl)ethanamine: Similar structure but different substitution pattern.
1-(2,2-Difluorocyclopentyl)methanamine: Differing by the length of the carbon chain.
1-(2,2-Difluorocyclopentyl)propanamine: Another variant with a longer carbon chain.
Eigenschaften
IUPAC Name |
1-(2,2-difluorocyclopentyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-5(10)6-3-2-4-7(6,8)9/h5-6H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMJJKRRUJTFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide](/img/structure/B3003540.png)


![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)

![3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3003551.png)
![2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid](/img/structure/B3003554.png)
![N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3003555.png)


![N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3003559.png)

